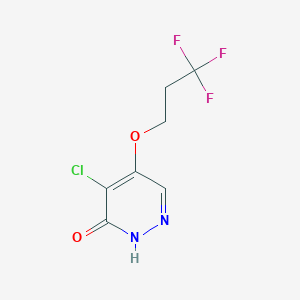![molecular formula C15H9NS B11871330 [1]Benzothieno[3,2-h]isoquinoline CAS No. 23985-83-3](/img/structure/B11871330.png)
[1]Benzothieno[3,2-h]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1Benzotieno[3,2-h]isoquinolina es un compuesto heterocíclico que pertenece a la clase de las isoquinolinas. Se caracteriza por un sistema de anillos fusionados que consta de un anillo de benceno, un anillo de tiofeno y una unidad de isoquinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1Benzotieno[3,2-h]isoquinolina generalmente implica el uso de intermedios de arino. Un método eficiente implica la reacción de arinos con 1,2,4-triazinas sustituidas en tolueno anhidro a 140 °C bajo una atmósfera de argón durante 24-36 horas. Los arinos se generan in situ por acción del terc-butóxido de potasio sobre arenos sustituidos con cloro y bromo .
Métodos de Producción Industrial: Los métodos de producción industrial para 1Benzotieno[3,2-h]isoquinolina no están bien documentados en la literatura. el enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y asegurar la disponibilidad de materiales de partida y reactivos de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1Benzotieno[3,2-h]isoquinolina experimenta varias reacciones químicas, que incluyen:
- Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes.
- Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
- Sustitución: Las reacciones de sustitución electrófila y nucleófila son posibles debido a la presencia de sitios reactivos en la molécula.
- Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
- Reducción: Hidruro de aluminio y litio en éter anhidro.
- Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir los derivados de isoquinolina reducidos correspondientes.
Aplicaciones Científicas De Investigación
1Benzotieno[3,2-h]isoquinolina tiene varias aplicaciones de investigación científica, que incluyen:
- Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
- Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades anticancerígenas y antimicrobianas .
- Medicina: Explorado como un compuesto líder para el desarrollo de nuevos agentes terapéuticos.
- Industria: Posibles aplicaciones en el desarrollo de nuevos materiales con propiedades electrónicas y fotofísicas únicas .
Mecanismo De Acción
El mecanismo de acción de 1Benzotieno[3,2-h]isoquinolina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, se ha demostrado que inhibe ciertas enzimas implicadas en la proliferación de células cancerosas, lo que lleva a la muerte celular por apoptosis .
Comparación Con Compuestos Similares
Compuestos Similares::
- Benzotieno[3,2-f][1,3]oxazepina
- Espiro[benzotiofeno-3,3’-pirrolinas]
- Fenilimidazo[5,1-isoquinolina]
Comparación: En comparación con estos compuestos similares, 1Benzotieno[3,2-h]isoquinolina es única debido a su patrón específico de fusión de anillo y la presencia de átomos de azufre y nitrógeno en su estructura.
Propiedades
Número CAS |
23985-83-3 |
|---|---|
Fórmula molecular |
C15H9NS |
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
[1]benzothiolo[3,2-h]isoquinoline |
InChI |
InChI=1S/C15H9NS/c1-2-4-14-11(3-1)12-6-5-10-7-8-16-9-13(10)15(12)17-14/h1-9H |
Clave InChI |
DLIRCADEYLIGEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(S2)C4=C(C=C3)C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11871258.png)

![1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B11871277.png)
![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)


![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)



![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
